N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom. The compound also features a carboxamide group and a substituted phenyl ring with chlorine and methoxy groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an alkyl halide, under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a base.
Substitution Reactions: The chlorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorine gas and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalysts: To accelerate reaction rates and improve selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine gas, methanol, halogenating agents.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with different substituents on the aromatic ring.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: A compound with a similar phenyl ring substitution but different functional groups.
N-(3-chloro-4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: A compound with a triazine ring instead of a benzoxepine ring.
3-chloro-4-methoxyphenyl)-1,1-dimethylurea: A compound with a urea functional group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClNO3 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-3-4-13-10-14(7-8-24-18(13)9-12)19(22)21-15-5-6-17(23-2)16(20)11-15/h3-11H,1-2H3,(H,21,22) |
InChI Key |
BHKQDAFHGVGQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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